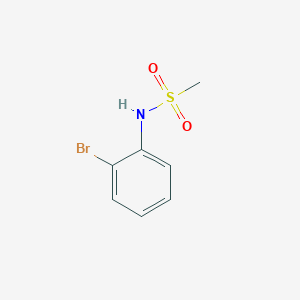
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid is a compound that features both an indole and a thiazolidine ring system. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The thiazolidine ring is also a common structural motif in various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of indole derivatives with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a condensation reaction between indole-3-carboxaldehyde and thiazolidine-4-carboxylic acid in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-4-carboxylic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, thiazolidine derivatives, and carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazolidine ring can also interact with biological molecules, enhancing the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring system.
Indole-3-carboxaldehyde: A precursor in the synthesis of 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid.
Propiedades
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(17)11-7-18-12(15-11)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11-12,14-15H,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYJWACEFWLBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921656 |
Source


|
| Record name | 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115219-07-3 |
Source


|
| Record name | 2-(3'Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115219073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)




